シベトン

概要

説明

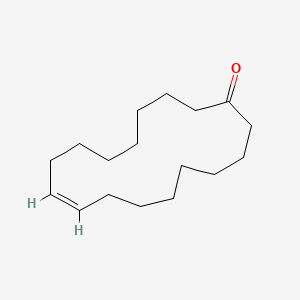

Civetone is a natural pheromone found in the scent glands of the African civet (Civettictis civetta). It is a musky-smelling substance that has been used in perfumes since the early 20th century. In recent years, civetone has gained attention for its potential use in lab experiments and other scientific research.

科学的研究の応用

香料

シベトン: は、ムスクのような香りが広く知られており、香料業界の定番となっています。香りの持続時間と強度を高めるフィクサティブとして役立ちます。 特にパーム油製品などの持続可能な供給源からのシベトンの合成は、動物源に頼ることなく倫理的な生産を可能にする大きな進歩でした .

嗅覚研究

シベトンは、嗅覚の研究において重要な役割を果たしています。 その独特の香りプロファイルは、嗅覚系の範囲と分解能、ならびににおい受容体の作用メカニズムを理解するための優れた対象となります .

合成化学

この化合物の合成には、環状付加、触媒的環化、閉環メタセシスなどの複雑な有機反応が含まれます。 これらの方法は、シベトンを製造する上で重要なだけでなく、これらの技術を進歩させることで、合成化学のより広い分野にも貢献しています .

生物学的研究

シベトンは、ジャガーなどの動物を研究目的で誘引するために、野外生物学で使用されてきました。 その香りは、ある種のテリトリーマーキングに似ていると考えられており、動物の行動を研究するのに役立ちます .

保全活動

合成シベトンは、しばしばジャコウネコの倫理的でない扱いを含む、天然抽出の必要性を減らしました。 合成代替品へのこの移行は、野生生物の保全と倫理的な調達における重要なステップです .

Safety and Hazards

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Civetone, also known as cis-Civetone, is a macrocyclic ketone and the main odorous constituent of civet oil . It is a pheromone sourced from the African civet . This compound has a strong musky odor that becomes pleasant at extreme dilutions .

Target of Action

Civetone primarily targets human musk receptors OR5AN1 and OR1A1 . These receptors are specifically responsive to musk compounds .

Mode of Action

Civetone interacts with its targets, the human musk receptors OR5AN1 and OR1A1 . OR5AN1 responds at nanomolar concentrations to musk ketone and robustly to macrocyclic sulfoxides and fluorine-substituted macrocyclic ketones . OR1A1 responds only to nitromusks .

Biochemical Pathways

It is known that musk compounds, including civetone, can stimulate the secretion of 17β-estradiol . This ability to promote blood circulation and menstruation makes musk a potent miscarriage-inducing agent .

Pharmacokinetics

It is known that civetone is a synthetic musk used as a perfume fixative and flavor . It is soluble in oils and ethanol, and slightly soluble in water .

Result of Action

The molecular and cellular effects of Civetone’s action are primarily related to its strong musky odor. It is believed that the Civetone in cologne resembles a territorial marking , indicating its role in communication among organisms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Civetone. For example, Civetone is used to attract jaguars to camera traps , suggesting that its effectiveness can vary depending on the presence of certain animals in the environment. Furthermore, the production of Civetone is threatened due to poor husbandry practices, natural population declines, and a tendency of perfumeries towards the use of synthetic fixatives .

生化学分析

Biochemical Properties

Civetone plays a crucial role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. Civetone is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. These interactions often result in the hydroxylation of civetone, facilitating its further metabolism and excretion. Additionally, civetone has been observed to bind to certain olfactory receptors, which are proteins responsible for detecting odor molecules. This binding interaction is responsible for the characteristic musky scent of civetone .

Cellular Effects

Civetone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In olfactory receptor cells, civetone binding triggers a cascade of intracellular signaling events, leading to the perception of its musky odor. Furthermore, civetone has been shown to modulate the expression of genes involved in detoxification processes, likely as a result of its interaction with cytochrome P450 enzymes. This modulation can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of civetone’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Civetone binds to olfactory receptors, initiating a signal transduction pathway that results in the perception of its odor. Additionally, civetone’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the specific enzyme isoform involved. These interactions can result in changes in the expression of genes related to metabolism and detoxification, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of civetone can change over time due to its stability and degradation. Civetone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions. Long-term studies have shown that civetone can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .

Dosage Effects in Animal Models

The effects of civetone vary with different dosages in animal models. At low doses, civetone primarily influences olfactory receptors and related signaling pathways. At higher doses, civetone can exhibit toxic or adverse effects, including hepatotoxicity and alterations in metabolic enzyme activity. Threshold effects have been observed, where the biological activity of civetone significantly changes beyond a certain dosage level. These findings underscore the importance of dosage considerations in the study and application of civetone .

Metabolic Pathways

Civetone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes hydroxylate civetone, facilitating its conversion into more water-soluble metabolites that can be excreted from the body. The interaction of civetone with these enzymes can also influence the levels of other metabolites, impacting overall metabolic flux. Additionally, civetone’s metabolism may involve conjugation reactions, such as glucuronidation, which further enhance its excretion .

Transport and Distribution

Within cells and tissues, civetone is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the localization and accumulation of civetone, affecting its biological activity. For example, civetone may bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of civetone within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .

Subcellular Localization

Civetone’s subcellular localization is influenced by targeting signals and post-translational modifications. Civetone can be directed to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, post-translational modifications, such as phosphorylation, can affect civetone’s activity and function within cells. These localization and modification processes are crucial for the compound’s biological activity and its interactions with cellular biomolecules .

特性

IUPAC Name |

(9Z)-cycloheptadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVZSBSZTMPBQR-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCCCCCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CCCCCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883434 | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or colourless crystalline mass; Musky aroma | |

| Record name | Cycloheptadeca-9-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Cycloheptadeca-9-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

542-46-1, 74244-64-7 | |

| Record name | Civetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Cycloheptadecen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74244-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Civetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Civetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074244647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-90305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cycloheptadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-9-cycloheptadecen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIVETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0K30CV1UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of civetone?

A1: Civetone is represented by the molecular formula C17H30O and has a molecular weight of 250.42 g/mol.

Q2: Are there any spectroscopic data available to characterize civetone?

A2: While specific spectroscopic data isn't detailed within the provided research abstracts, various techniques like Infrared Spectroscopy [, ] and elementary analysis [] have been used to confirm the structure of civetone and its derivatives.

Q3: How is civetone typically synthesized?

A3: Several synthetic approaches to civetone exist. Traditional methods often involve Dieckmann condensation [, ]. More recently, olefin metathesis has emerged as a powerful tool for civetone synthesis, often surpassing classical methods in efficiency [, , ].

Q4: What are some notable starting materials used in civetone synthesis?

A4: Researchers have explored diverse starting materials, including oleic acid [], aleuritic acid [, ], and butadiene telomers [, ]. Palm oil products have also been investigated as potential sources for civetone production [].

Q5: Are there any benefits to using Ti-Dieckmann condensation for civetone synthesis?

A5: Yes, Ti-Dieckmann condensation offers several advantages over traditional basic Dieckmann condensation. These include milder reaction conditions (lower temperature and shorter reaction times), the use of less toxic reagents, and improved yields [, ].

Q6: What is the primary natural source of civetone?

A6: Civetone is primarily found in the perineal glands of the African civet (Civettictis civetta) [, , ].

Q7: What role does civetone play in the African civet?

A7: As a key component of civet musk, civetone functions as a pheromone involved in territorial marking and attracting mates [, , ].

Q8: What is the main application of civetone?

A8: Civetone's primary application is in the perfume industry. Its powerful musk-like odor makes it a highly sought-after fragrance ingredient [, , ].

Q9: What is known about the relationship between civetone's structure and its musk-like odor?

A10: Research suggests that the musk fragrance is linked to specific conformational arrangements within the macrocyclic ring []. Introducing conformational biases, such as through the incorporation of difluoromethylene (CF2) groups, can significantly influence the odor profile [].

Q10: Has civetone been investigated in relation to pheromone activity in other mammals?

A11: While civetone itself is primarily associated with the African civet, studies on giant pandas have identified it as a potential pheromone candidate []. This highlights the broader role macrocyclic ketones may play in mammalian chemical communication.

Q11: Are there any studies investigating the crystal structure of civetone?

A12: Yes, crystallographic studies have been conducted on civetone and its derivatives, including its 2,4-dinitrophenylhydrazone [, , , ]. This research has provided valuable insights into the conformation and intermolecular interactions of this macrocyclic ketone.

Q12: Are there any environmental concerns regarding civetone production or use?

A13: While the provided research doesn't delve into the specific environmental impacts of civetone, it's crucial to consider sustainable sourcing and production methods to minimize potential ecological harm. Exploring alternatives and substitutes with lower environmental footprints is also essential [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)

![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)